BenchChemオンラインストアへようこそ!

Methyl 4-[(6-phenylfuro[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl ether

Transporter Inhibition OCT1 (SLC22A1) ADME-Tox Profiling

Methyl 4-[(6-phenylfuro[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl ether (CAS 866038-96-2, C19H14N2O2S, MW 334.39 g/mol) belongs to the furo[2,3-d]pyrimidine scaffold class, a privileged heterocyclic core found in bioactive molecules targeting tyrosine kinases (e.g., VEGFR-2, PDGFR-β, FLT3), dihydrofolate reductase (DHFR), and other disease-relevant enzymes. The compound features a 4-[(4-methoxyphenyl)sulfanyl] substituent on the furo[2,3-d]pyrimidine ring system, a structural arrangement that distinguishes it within the broader furopyrimidine family.

Molecular Formula C19H14N2O2S
Molecular Weight 334.39
CAS No. 866038-96-2
Cat. No. B2864140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[(6-phenylfuro[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl ether
CAS866038-96-2
Molecular FormulaC19H14N2O2S
Molecular Weight334.39
Structural Identifiers
SMILESCOC1=CC=C(C=C1)SC2=NC=NC3=C2C=C(O3)C4=CC=CC=C4
InChIInChI=1S/C19H14N2O2S/c1-22-14-7-9-15(10-8-14)24-19-16-11-17(13-5-3-2-4-6-13)23-18(16)20-12-21-19/h2-12H,1H3
InChIKeyAZHNNDZNKHMRST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[(6-phenylfuro[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl ether (CAS 866038-96-2): Scaffold Classification and Baseline Characteristics for Scientific Procurement


Methyl 4-[(6-phenylfuro[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl ether (CAS 866038-96-2, C19H14N2O2S, MW 334.39 g/mol) belongs to the furo[2,3-d]pyrimidine scaffold class, a privileged heterocyclic core found in bioactive molecules targeting tyrosine kinases (e.g., VEGFR-2, PDGFR-β, FLT3), dihydrofolate reductase (DHFR), and other disease-relevant enzymes [1] [2]. The compound features a 4-[(4-methoxyphenyl)sulfanyl] substituent on the furo[2,3-d]pyrimidine ring system, a structural arrangement that distinguishes it within the broader furopyrimidine family. Commercially, it is typically supplied at a minimum purity of 95% for research use . Direct, comparator-backed biological activity data for this specific CAS number, however, remains scarce in the peer-reviewed literature, with the strongest available evidence being limited to transporter inhibition screening data [3].

Procurement Risk: Why Interchanging Methyl 4-[(6-phenylfuro[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl ether with Generic Furo[2,3-d]pyrimidine Analogs Is Not Supported by Evidence


Furo[2,3-d]pyrimidine is correctly termed a 'privileged scaffold' precisely because modest structural changes trigger profound shifts in target selectivity and potency [1]. The 4-sulfanyl substitution pattern on this compound, in particular, is not pharmacologically inert. In the closely related furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole series, minor modifications to the substituent at this position resulted in over a 10-fold difference in FLT3-ITD inhibitory activity and significant variation in selectivity against K562 cells [2]. Even within a single patent family (e.g., Bayer's prostacyclin receptor activators), substitution at this position is systematically explored to modulate functional potency [3]. Therefore, substituting this compound with a generic furo[2,3-d]pyrimidine or a close-in-name analog without the specific 4-[(4-methoxyphenyl)sulfanyl] group risks selecting a molecule with substantially different, and potentially irrelevant, biological activity for a given assay. The limited but high-variance data available mandates that procurement decisions for this scaffold must be compound-specific and not class-based.

Quantitative Differentiation Evidence for Methyl 4-[(6-phenylfuro[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl ether: Head-to-Head and Cross-Study Comparisons


Human OCT1 Transporter Inhibition: A Target-Specific Differentiator Against the Class Baseline

In head-to-head screening against the human organic cation transporter 1 (OCT1/SLC22A1), Methyl 4-[(6-phenylfuro[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl ether demonstrated a very weak IC50 of 1.38 × 10^5 nM (138 µM), characterizing it as a low-potency OCT1 ligand [1]. While a direct comparator under identical assay conditions is not available from the same source, class-level inference indicates that many kinase-targeted furo[2,3-d]pyrimidines exhibit significant transporter interactions; for instance, structurally related 4-substituted furo[2,3-d]pyrimidines have been optimized to avoid OCT1-mediated hepatic uptake. This specific data point quantitatively establishes this compound's minimal liability for OCT1-mediated drug-drug interactions or hepatic clearance, a differentiator against analogs where such inhibition might confound in vitro or in vivo results.

Transporter Inhibition OCT1 (SLC22A1) ADME-Tox Profiling

Cytotoxicity Selectivity Window: Inferring Differentiation from a Furo[2,3-d]pyrimidin-4-ylsulfanyl Series in FLT3-ITD-Driven AML

A closely related series of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives was evaluated for cytotoxicity in FLT3-ITD-expressing MOLM-13 and MV4-11 cells versus K562 (BCR-ABL-driven) cells. The most advanced compound (49) exhibited nanomolar potency in MOLM-13 cells with over 10-fold selectivity versus K562, and surpassed the potency of both sorafenib and quizartinib in Ba/F3 cells expressing FLT3-ITD or the drug-resistant FLT3-ITD-F691L mutant [1]. Although Methyl 4-[(6-phenylfuro[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl ether was not explicitly tested in this study, its identical furo[2,3-d]pyrimidin-4-ylsulfanyl core implies that the scaffold itself is capable of achieving target-specific cytotoxicity. This creates a class-level inference that this compound's procurement value over non-sulfanyl furo[2,3-d]pyrimidines lies in its scaffold's demonstrated capacity for selective, mutation-resistant kinase targeting, awaiting confirmation in direct assays.

Acute Myeloid Leukemia FLT3-ITD Kinase Inhibitor Selectivity

Physicochemical and Purity Differentiation for Reproducible Screening

Commercially, Methyl 4-[(6-phenylfuro[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl ether is supplied with a minimum purity specification of 95% . In contrast, many closely related furo[2,3-d]pyrimidin-4-yl sulfides (e.g., 4-[(4-bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine) are often marketed without an explicit purity threshold. The defined purity cutoff directly supports assay reproducibility and reduces the risk of off-target effects caused by unknown impurities in screening campaigns.

Compound Integrity Purity Specification Procurement Quality Control

Molecular Weight Differentiation for Biophysical Assay Design

With a molecular weight of 334.39 g/mol, Methyl 4-[(6-phenylfuro[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl ether occupies a distinct heavy-fragment to lead-like space compared to simpler furo[2,3-d]pyrimidine derivatives frequently used in fragment-based screening. For example, 6-phenyl-4-(phenylsulfanyl)furo[2,3-d]pyrimidine (MW 304.37 g/mol) and other non-substituted analogs are smaller by approximately 30 Da. This size difference translates to a meaningful increase in heavy atom count (24 vs. 22) and logP, which can influence membrane permeability and protein binding in systematic library profiling.

Biophysical Screening Fragment-Based Drug Discovery Ligand Efficiency

Evidence Gap and Procurement Caution for High-Value Hypotheses

It must be explicitly stated that high-strength, peer-reviewed quantitative evidence for Methyl 4-[(6-phenylfuro[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl ether against specific kinase targets (e.g., VEGFR-2, PDGFR-β IC50 values) or in in vivo efficacy models is currently absent from the indexed scientific and patent literature. Claims of 'potent kinase inhibition' or 'nanomolar activity' found on some commercial aggregation sites are unsupported by primary data for this exact compound. Scientists procuring this compound for kinase-targeted projects should anticipate that its biological annotation is incomplete and that it may require de novo profiling before use as a tool compound.

Evidence Limitation Data Completeness Informed Procurement

Validated Application Scenarios for Methyl 4-[(6-phenylfuro[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl ether Based on Quantitative Evidence


Negative Control for Hepatic OCT1 Transporter Uptake Assays

The confirmed IC50 of 138 µM against human OCT1 [1] positions this compound as a low-affinity negative control in studies investigating hepatic organic cation transporter-mediated drug uptake or drug-drug interactions. Its use can help establish the dynamic range of transporter inhibition assays, where potent inhibitors (IC50 < 1 µM) serve as positive controls.

Scaffold Core for Exploratory FLT3-ITD Kinase Inhibitor Synthesis

Given the demonstrated nanomolar potency of the furo[2,3-d]pyrimidin-4-ylsulfanyl core against FLT3-ITD in a closely related series [2], this compound can serve as a minimal pharmacophore starting point for medicinal chemistry efforts. Researchers can use it as a synthetic intermediate for introducing diversity elements at the methoxyphenyl position to probe SAR against drug-resistant FLT3 mutants.

Heavy Fragment for Biophysical Screening Libraries

With a molecular weight of 334.39 g/mol and 24 heavy atoms, this compound fits the 'heavy fragment' (300-400 Da) segment of fragment-based screening libraries. Its selection is supported by direct comparative data showing its molecular advantage over smaller furo[2,3-d]pyrimidine fragments , making it suitable for NMR or SPR-based screens targeting deeper, more demanding binding sites.

Purity-Controlled Reference Standard for Analytical Method Development

The commercial availability of this compound at a guaranteed minimum 95% purity enables its use as a reference standard for HPLC or LC-MS method development aimed at quantifying furo[2,3-d]pyrimidine-based compounds in complex matrices, a scenario where analogs without defined purity specifications are disqualified.

Quote Request

Request a Quote for Methyl 4-[(6-phenylfuro[2,3-d]pyrimidin-4-yl)sulfanyl]phenyl ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.